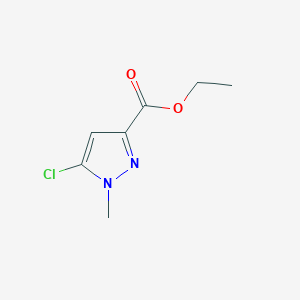

ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXVQPKDTOICGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653285 | |

| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172229-72-9 | |

| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Abstract: This technical guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to detail the causality behind experimental choices. By integrating a suite of orthogonal analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, culminating in X-ray Crystallography—this guide establishes a self-validating workflow. Each protocol is presented as a self-contained module, complete with expected data and interpretation, ensuring that the final structural assignment is supported by a robust and cohesive body of evidence.

Section 1: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and safety profile. Substituted pyrazoles, a class of five-membered heterocycles, are prominent scaffolds in many biologically active compounds.[1] this compound (Molecular Formula: C₇H₉ClN₂O₂) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. An error in its structural assignment can lead to misinterpreted biological data, failed development campaigns, and compromised patient safety. Therefore, its definitive structural confirmation is not merely an academic exercise but a foundational requirement for any subsequent research or development.

Section 2: The Orthogonal-Analytic Framework

The core principle of this workflow is to build a cumulative and self-reinforcing case for the proposed structure. We begin with techniques that confirm broad characteristics (molecular weight and formula) and progressively move to those that define specific connectivity and, finally, the exact three-dimensional arrangement of atoms.

Caption: Orthogonal workflow for structure elucidation.

Section 3: Molecular Weight and Formula Verification via Mass Spectrometry (MS)

Objective: To confirm the elemental composition and molecular weight of the compound with high precision and to analyze fragmentation patterns that provide initial structural clues.

High-Resolution Mass Spectrometry (HRMS) is the primary tool for this stage. The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as an immediate validation checkpoint.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Perform analysis in positive ion mode to detect protonated molecules ([M+H]⁺) and other common adducts like the sodium adduct ([M+Na]⁺).

-

Data Acquisition: Scan a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

-

Interpretation: Compare the observed m/z of the molecular ion peak with the theoretical mass calculated from the molecular formula (C₇H₉ClN₂O₂). Verify the characteristic isotopic pattern for a monochlorinated compound.

Expected Data & Interpretation

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₇H₉ClN₂O₂ | - |

| Molecular Weight | 188.61 g/mol | - |

| Exact Mass [M] (³⁵Cl) | 188.03525 | - |

| [M+H]⁺ (³⁵Cl) | 189.04273 | m/z 189.0427 ± 5 ppm |

| [M+H]⁺ (³⁷Cl) | 191.03978 | m/z 191.0398 ± 5 ppm |

| Isotopic Ratio (A/A+2) | ~3:1 | A peak at [M+H]⁺ and a smaller peak at [M+2+H]⁺ with ~33% intensity. |

The fragmentation of pyrazole rings under electron impact or collision-induced dissociation often involves characteristic losses.[4][5] A plausible fragmentation pathway can offer further structural support.

Caption: Plausible MS fragmentation pathway.

Section 4: Mapping the Molecular Skeleton with NMR Spectroscopy

Objective: To unambiguously determine the carbon-hydrogen framework and the connectivity between atoms. NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2]

Caption: Structure with atom numbering for NMR.

Proton (¹H) NMR Analysis

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Integrate the peaks to determine proton ratios, analyze chemical shifts for electronic environment, and interpret splitting patterns (multiplicity) to deduce neighboring protons.

Expected Data & Interpretation:

| Assignment (See Numbered Structure) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~6.5 - 7.0 | Singlet (s) | 1H | Aromatic proton on the electron-deficient pyrazole ring. |

| N-CH₃ (H-6) | ~3.8 - 4.2 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom. |

| -O-CH₂- (H-8) | ~4.2 - 4.5 | Quartet (q) | 2H | Methylene group of the ethyl ester, split by the adjacent methyl group (H-9). |

| -CH₃ (H-9) | ~1.2 - 1.5 | Triplet (t) | 3H | Methyl group of the ethyl ester, split by the adjacent methylene group (H-8). |

Carbon (¹³C) NMR Analysis

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for better signal-to-noise.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Expected Data & Interpretation:

| Assignment (See Numbered Structure) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (C-7) | ~160 - 165 | Carbonyl carbon of the ester group. |

| C-5 | ~140 - 145 | Pyrazole ring carbon bearing the chlorine atom. |

| C-3 | ~145 - 150 | Pyrazole ring carbon attached to the ester. |

| C-4 | ~110 - 115 | The sole CH carbon in the pyrazole ring. |

| -O-CH₂- (C-8) | ~60 - 65 | Methylene carbon of the ethyl ester. |

| N-CH₃ (C-6) | ~35 - 40 | N-methyl carbon. |

| -CH₃ (C-9) | ~14 - 16 | Methyl carbon of the ethyl ester. |

The combination of ¹H and ¹³C NMR data provides a powerful and definitive map of the molecule's covalent bonding framework, which must be consistent with the molecular formula determined by HRMS.[6]

Section 5: Functional Group Identification via FTIR Spectroscopy

Objective: To confirm the presence of key functional groups predicted by the hypothesized structure, primarily the ester carbonyl (C=O) and the pyrazole ring system.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and assign them to specific molecular vibrations.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2900 - 3000 | C-H Stretch | Aliphatic (N-CH₃, Ethyl) |

| ~1720 - 1740 | C=O Stretch | Ester Carbonyl |

| ~1500 - 1600 | C=N, C=C Stretch | Pyrazole Ring |

| ~1200 - 1300 | C-O Stretch | Ester |

| ~700 - 800 | C-Cl Stretch | Chloroalkane |

The strong absorbance of the C=O group is a key diagnostic peak that confirms the presence of the ethyl ester moiety.[7][8]

Section 6: Definitive 3D Structure by Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional model of the molecule, providing definitive proof of its constitution, configuration, and conformation in the solid state. This technique is considered the "gold standard" for structure determination.[9][10]

Protocol:

-

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data using monochromatic X-rays.[10]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to build a final molecular model.[11]

Expected Outcome:

-

Unambiguous Connectivity: Direct visualization of the atomic connections, confirming the pyrazole ring, the N-methyl at position 1, the chloro group at position 5, and the ethyl carboxylate at position 3.

-

Precise Geometric Data: Highly accurate measurements of all bond lengths and bond angles within the molecule.

-

Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, revealing any hydrogen bonds or other non-covalent interactions.

Section 7: Data Synthesis and Final Confirmation

| Technique | Finding | Conclusion |

| HRMS | Correct molecular formula (C₇H₉ClN₂O₂) confirmed within 5 ppm, with a 3:1 isotopic pattern for chlorine. | Confirms elemental composition. |

| ¹H NMR | Signals for a pyrazole proton, an N-methyl group, and an ethyl group are present in a 1:3:5 ratio. | Supports the predicted proton environment and count. |

| ¹³C NMR | Seven distinct carbon signals are observed, matching the expected count for the carbonyl, pyrazole, N-methyl, and ethyl carbons. | Confirms the unique carbon environments. |

| FTIR | A strong C=O stretch at ~1730 cm⁻¹ and characteristic ring vibrations are observed. | Confirms the presence of the ester and pyrazole functional groups. |

| X-ray | A complete 3D model is generated, showing the exact placement of all atoms and substituents. | Provides absolute and definitive structural proof. |

Section 8: Conclusion

The structure elucidation of this compound is achieved with the highest degree of scientific rigor through the systematic application of orthogonal analytical methods. The convergence of data from mass spectrometry, multidimensional NMR, and infrared spectroscopy provides a cohesive and compelling body of evidence. This is ultimately and definitively confirmed by single-crystal X-ray crystallography. This guide serves as a template for a robust validation strategy, ensuring that the molecular structures foundational to scientific research and drug development are established with unwavering confidence.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Isomers: A Technical Guide to the Identification of Ethyl 5-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate and Its Congeners

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the identification and characterization of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This whitepaper addresses the challenges of isomeric ambiguity and provides a robust analytical framework for definitive identification.

To navigate this ambiguity, this guide presents a detailed analytical framework using a closely related, well-documented isomer: ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 56984-32-8) . By establishing a thorough understanding of this analogue, researchers can develop a predictive and comparative methodology for the identification of the title compound and other related pyrazole derivatives.

The Isomeric Challenge: A Case Study

The precise arrangement of chloro, methyl, and ethyl carboxylate groups on the pyrazole ring dictates the compound's identity and reactivity. The requested compound, this compound, represents one of several possible isomers. The lack of a specific CAS number suggests it may be a novel or less-common derivative. In such instances, a systematic approach to characterization is essential.

This guide will use ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate as a reference to illustrate the principles of structural elucidation.

Physicochemical Properties of the Reference Isomer

A foundational step in the identification of a chemical compound is the determination of its physical properties. These constants serve as an initial checkpoint for purity and identity.

| Property | Value | Source |

| CAS Number | 56984-32-8 | Alfa Chemistry |

| Molecular Formula | C₇H₉ClN₂O₂ | Alfa Chemistry |

| Molecular Weight | 188.61 g/mol | Alfa Chemistry |

| Boiling Point | 268.4 °C at 760 mmHg | Alfa Chemistry[1] |

| Density | 1.31 g/cm³ | Alfa Chemistry[1] |

| Flash Point | 116.1 °C | Alfa Chemistry[1] |

Synthesis of the Reference Compound: A Practical Protocol

Understanding the synthetic route provides context for potential impurities and byproducts that may be observed during analysis. A common method for the preparation of ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate involves the diazotization of an amino-pyrazole precursor followed by a Sandmeyer-type reaction.[2]

Protocol: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

-

Dissolution: Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as chloroform.

-

Acidification: Bubble hydrogen chloride gas through the solution for approximately 60 minutes.

-

Diazotization: Introduce nitrosyl chloride into the reaction mixture. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Reaction Completion: If starting material is still present, continue the addition of nitrosyl chloride.

-

Work-up: Gently heat the solution on a steam bath for a short period, then cool.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product can be further purified using column chromatography or recrystallization.

-

Confirmation: The identity of the synthesized compound should be confirmed by NMR spectroscopy.[2]

A Multi-Faceted Approach to Spectroscopic Identification

The definitive identification of a specific isomer relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For substituted pyrazoles, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, we can predict the following signals:

-

Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). The coupling between these protons results in the characteristic triplet-quartet pattern.

-

N-Methyl Group: A singlet around 3.8-4.0 ppm. The exact chemical shift can be influenced by the other substituents on the ring.

-

Pyrazole Ring Proton: A singlet for the proton at the C3 position. The chemical shift of this proton is highly dependent on the electronic environment of the ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments. For our reference compound, we would expect to see signals for:

-

The two carbons of the ethyl group.

-

The N-methyl carbon.

-

The three carbons of the pyrazole ring.

-

The carbonyl carbon of the ester group.

Comparative Analysis for the Target Isomer:

For the target compound, This compound , the key difference in the NMR spectra would be the absence of a proton on the pyrazole ring, as all positions are substituted. The relative chemical shifts of the N-methyl and ethyl ester groups would also differ due to the change in their position relative to the chloro substituent.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

-

Molecular Ion Peak: For ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (C₇H₉ClN₂O₂), the mass spectrum would show a molecular ion peak (M⁺) at m/z 188. The presence of a chlorine atom would result in a characteristic M+2 peak at m/z 190 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and other small fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group in the ethyl ester.

-

C-Cl Stretch: A band in the region of 600-800 cm⁻¹ would suggest the presence of a C-Cl bond.

-

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ correspond to the C-H bonds of the alkyl groups.

-

C=N and C=C Stretches: Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring.

Chromatographic Purity and Separation

High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of the synthesized compound and for separating it from isomers and impurities.

A General HPLC Protocol for Pyrazole Derivatives:

-

Column: A reverse-phase C18 column is typically effective.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the pyrazole ring absorbs, typically around 254 nm.

The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification when compared to a known standard.

Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the synthesis and identification of a novel or uncharacterized pyrazole derivative.

References

Introduction: The Central Role of Pyrazole Carboxylic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Pyrazole Carboxylic Acid Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a carboxylic acid moiety onto this heterocyclic core provides a critical functional handle, enhancing pharmacokinetic properties and enabling diverse downstream modifications essential for the development of new chemical entities. Pyrazole carboxylic acid derivatives are, therefore, not merely intermediates but key building blocks in the design of innovative pharmacological agents.[4][5][6]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing pyrazole carboxylic acid derivatives. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations that guide the choice of a particular synthetic route. We will explore the classic cyclocondensation reactions that build the pyrazole ring and introduce the carboxyl functional group concurrently, as well as post-synthetic modification strategies that install the acid onto a pre-formed pyrazole core.

Part 1: Core Synthesis via Cyclocondensation Reactions

The most direct and historically significant methods for synthesizing the pyrazole ring involve the condensation of a 1,3-dielectrophilic species with hydrazine or its derivatives. The judicious choice of the 1,3-dicarbonyl component is paramount to installing the desired carboxylic acid or ester functionality regioselectively.

The Knorr Pyrazole Synthesis and its Variants

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis.[7] The classic approach involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] To produce pyrazole carboxylic acids, a β-ketoester is a commonly employed 1,3-dicarbonyl equivalent.

Causality and Mechanism: The reaction's regioselectivity is dictated by the differential reactivity of the two carbonyl groups in the β-ketoester. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, ensuring that the initial nucleophilic attack occurs there. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second hydrazine nitrogen onto the ester carbonyl, followed by dehydration to yield the aromatic pyrazolone product.[10][11] The use of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[9][12]

Caption: Mechanism of the Knorr Pyrazolone Synthesis.

Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3(2H)-one [10]

This protocol demonstrates a classic Knorr condensation to form a pyrazolone, a tautomer of a hydroxypyrazole, which is a precursor to pyrazole carboxylic acids.

-

Reagent Preparation: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol, 1.0 eq) and phenylhydrazine (3 mmol, 1.0 eq).

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexanes, comparing against the ethyl acetoacetate starting material.

-

Work-up: Once the ketoester is consumed, add 10 mL of water to the hot, stirred reaction mixture to precipitate the product.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with cold water.

-

Purification: Allow the product to air dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

Synthesis from α,β-Unsaturated Systems

An alternative cyclocondensation strategy utilizes α,β-unsaturated ketones or esters. This method is particularly useful for synthesizing pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[13]

Causality and Mechanism: The reaction is initiated by a Michael (1,4-conjugate) addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation between the terminal nitrogen and the carbonyl carbon to form the five-membered ring. The resulting pyrazoline can be oxidized in situ or in a separate step to the stable aromatic pyrazole. The choice of oxidant (e.g., copper triflate, air) is crucial for achieving high yields.[13]

Caption: Workflow for Pyrazole Synthesis via Michael Addition.

Part 2: Post-Modification of the Pyrazole Ring

These strategies involve the synthesis of a pyrazole core first, followed by the introduction of the carboxylic acid group. This approach offers flexibility, allowing for the functionalization of specific positions on the ring.

Vilsmeier-Haack Formylation and Subsequent Oxidation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring.[14] The resulting pyrazole-4-carboxaldehyde is a versatile intermediate that can be readily oxidized to the corresponding carboxylic acid.

Causality and Mechanism: The reaction utilizes the Vilsmeier reagent, a chloromethyleniminium ion, generated in situ from a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This potent electrophile preferentially attacks the C4 position of the pyrazole ring, which has the highest electron density. Subsequent hydrolysis of the resulting iminium salt intermediate yields the pyrazole-4-carboxaldehyde. The selectivity for the C4 position is a key advantage of this method.[14]

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters [14]

-

Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 0.003 mol) dropwise to an ice-cold, stirred solution of the starting hydrazone of a β-keto ester (0.001 mol) in 4 mL of dry dimethylformamide (DMF).

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat at 70-80°C for approximately 4 hours.

-

Quenching and Neutralization: Pour the resulting mixture onto crushed ice. Neutralize carefully with a dilute sodium hydroxide solution until a precipitate forms.

-

Isolation: Allow the mixture to stand overnight to complete precipitation. The pale yellow solid is collected.

-

Purification: Purify the crude pyrazole-4-carboxylic acid ester product via silica gel column chromatography using an ethyl acetate/petroleum ether mixture (e.g., 15:85) as the eluent.

-

Optional Oxidation: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water), or the aldehyde (if formed from a different precursor) can be oxidized using reagents like potassium permanganate or Jones reagent.

Oxidation of C-Alkyl Substituents

A direct and powerful method for preparing pyrazole carboxylic acids is the oxidation of a methyl or other alkyl group attached to the pyrazole ring. This method is particularly useful when the corresponding alkyl-substituted pyrazole is readily accessible.

Causality and Experimental Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) are typically required to convert the stable alkyl group into a carboxylic acid.[15][16] The reaction is often performed in water at elevated temperatures. The choice of KMnO₄ is based on its high oxidation potential and efficacy for converting alkylarenes to carboxylic acids. The reaction proceeds through a series of oxidative steps at the benzylic-like position of the alkyl group.

Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid [15]

-

Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.

-

Oxidation: Slowly and carefully add potassium permanganate (3.271 mol, 4 equivalents) to the hot solution, ensuring the temperature does not exceed 90°C. The addition is highly exothermic.

-

Work-up: After the addition is complete and the purple color has discharged, cool the mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it thoroughly with water.

-

Acidification and Precipitation: Combine the filtrates and acidify to pH 2 with concentrated hydrochloric acid.

-

Isolation: Allow the acidified solution to stand overnight. The white precipitate of 1H-pyrazole-3,5-dicarboxylic acid is then collected by filtration and washed with cold water.

Directed Lithiation and Carboxylation

For highly regioselective synthesis, directed ortho-metalation (DoM) followed by carboxylation is an invaluable tool. This method involves deprotonating a specific carbon on the pyrazole ring with a strong base, typically an organolithium reagent, followed by quenching the resulting anion with carbon dioxide (dry ice).

Causality and Mechanism: The regioselectivity of the deprotonation is controlled by the most acidic proton or by a directing group. For instance, a bromine atom at the C4 position can be exchanged for lithium using n-butyllithium at low temperatures. The resulting pyrazolyl-lithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.[17] An acidic workup then protonates the salt to yield the final carboxylic acid.

Part 3: Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

| Synthetic Strategy | Typical Position of -COOH | Key Reagents | Advantages | Limitations |

| Knorr Synthesis | C3 or C5 | β-Dicarbonyl compounds, Hydrazines, Acid/Base Catalyst | Well-established, high yields, access to pyrazolones.[7][10] | Can produce regioisomers with unsymmetrical dicarbonyls.[7] |

| Vilsmeier-Haack | C4 | POCl₃, DMF, Hydrazone Precursor | Excellent regioselectivity for C4, mild conditions.[14] | Multi-step process if oxidation is required. |

| Oxidation of Alkyls | Any position with an alkyl group | Alkyl-pyrazole, KMnO₄ or other strong oxidants | Direct, high-yielding for simple substrates.[15][16] | Requires harsh conditions, limited functional group tolerance. |

| Lithiation/Carboxylation | C4 or C5 | Halogenated pyrazole, n-BuLi, CO₂ (dry ice) | Excellent regioselectivity, clean reaction.[17] | Requires cryogenic temperatures, moisture-sensitive reagents. |

Part 4: Downstream Application: Amide Bond Formation

The carboxylic acid group is most frequently used as a precursor for amide bond formation, a critical step in building libraries of potential drug candidates.[18] The conversion is typically a two-step process involving activation of the carboxylic acid, followed by coupling with a desired amine.

Causality and Workflow: The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is first "activated" by converting it to a more reactive species, such as an acid chloride or an active ester. Acid chlorides, formed using reagents like oxalyl chloride or thionyl chloride (SOCl₂), are highly electrophilic and react rapidly with amines to form the stable amide bond.[18][19] A non-nucleophilic base like triethylamine is added to scavenge the HCl byproduct.

Caption: General workflow for pyrazole carboxamide synthesis.

Experimental Protocol: General Procedure for Pyrazole-5-Carboxamide Synthesis [18]

-

Acid Chloride Formation:

-

Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, nitrogen-purged flask.

-

Add a catalytic amount of DMF (1 drop).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Observe gas evolution.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazole-5-carbonyl chloride. Use this immediately in the next step.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.

-

Conclusion

The synthesis of pyrazole carboxylic acid derivatives is a mature yet continually evolving field. The classical Knorr synthesis and related cyclocondensations provide powerful and direct entries to these scaffolds. Concurrently, post-modification strategies like Vilsmeier-Haack formylation and directed metalation offer unparalleled control over regiochemistry, granting access to specific isomers that are crucial for structure-activity relationship (SAR) studies. A thorough understanding of the mechanisms and practical considerations behind each of these methods is indispensable for researchers, scientists, and drug development professionals aiming to leverage the immense therapeutic potential of this compound class. The ability to strategically synthesize and derivatize these molecules remains a key enabler of innovation in modern medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. rsc.org [rsc.org]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 16. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 17. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. dergipark.org.tr [dergipark.org.tr]

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted pyrazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant breakthrough in the therapeutic application of pyrazoles came with the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Inflammation is a complex biological response, and prostaglandins, synthesized by COX enzymes, are key mediators of pain and inflammation.[2][4] While non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2, this can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions in the stomach.[3][4]

Diaryl-substituted pyrazoles, most notably Celecoxib, were designed to selectively inhibit the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[1][3][5] This selectivity is attributed to the presence of a sulfonamide side chain that binds to a specific hydrophilic pocket in the COX-2 active site, a feature absent in the COX-1 isoform.[2][3] This targeted inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[3][4][5]

Signaling Pathway: COX-2 Inhibition

Caption: Mechanism of anti-inflammatory action of substituted pyrazoles via selective COX-2 inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine the COX inhibitory activity and selectivity of pyrazole derivatives is the in vitro enzyme immunoassay.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The test compounds (substituted pyrazoles) at various concentrations are pre-incubated with the respective COX enzyme in a reaction buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2).

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrazole scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[6][7] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.[6]

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[8] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell division.[9] Several substituted pyrazoles have been identified as potent inhibitors of various CDKs, particularly CDK2 and CDK4/6.[8][9][10][11][12] By binding to the ATP-binding pocket of these kinases, pyrazole derivatives can block their catalytic activity, leading to cell cycle arrest and apoptosis.[8][10] For instance, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, with IC50 values in the micromolar to nanomolar range.[6][10]

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

Caption: Pyrazole-mediated CDK2 inhibition leading to cell cycle arrest and apoptosis.

Inhibition of Other Kinases and Pathways

Beyond CDKs, substituted pyrazoles have been shown to inhibit a variety of other kinases implicated in cancer, including:

-

p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and has been linked to cancer progression.[13][14][15][16]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases play crucial roles in tumor growth, angiogenesis, and metastasis.[6][17][18]

Furthermore, some pyrazole derivatives can induce apoptosis through mechanisms independent of kinase inhibition, such as by acting as DNA binding agents.[6]

Quantitative Data: Anticancer Activity of Substituted Pyrazoles

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Pyrazole Hybrid | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |

| Pyrazole Carbaldehyde | PI3 Kinase | MCF7 | 0.25 | [6] |

| Pyrazolo[3,4-b]pyridine | DNA Binding | HepG2, MCF7, HeLa | 3.11 - 4.91 | [6] |

| Pyrazole Derivative | CDK2 | - | 0.96 - 3.82 | [10] |

| Pyrazole-Thiourea | EGFR | MCF-7 | 0.08 | [18] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[19][20][21][22][23][24]

The mechanisms underlying their antimicrobial effects are varied. Some compounds are believed to disrupt the bacterial cell wall, while others may inhibit essential enzymes or interfere with DNA synthesis.[23] Notably, certain coumarin-substituted pyrazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL.[21] These compounds have also been shown to be effective at inhibiting and destroying MRSA biofilms.[21]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of substituted pyrazoles.

Neuroprotective and Other CNS Activities

Substituted pyrazoles have also shown promise in the treatment of central nervous system (CNS) disorders. A notable example is the development of pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists.[25][26][27] These compounds have been investigated for their potential in treating obesity and related metabolic disorders by modulating the endocannabinoid system. Structure-activity relationship studies have identified key structural features for potent and selective CB1 antagonism, including specific substitutions on the pyrazole ring and attached phenyl rings.[25][26]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core.[25][26][28][29] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Key SAR Observations:

-

Anti-inflammatory (COX-2 Inhibition): A diaryl substitution pattern is common. A sulfonamide or a similar group on one of the phenyl rings is often crucial for selective COX-2 binding.[1][3]

-

Anticancer (CDK Inhibition): The specific substitution pattern determines the selectivity for different CDKs. The presence of hydrogen bond donors and acceptors is important for interaction with the kinase hinge region.[6][8]

-

Antimicrobial: Lipophilicity and the presence of specific pharmacophores, such as coumarin or trifluoromethyl groups, can significantly enhance antibacterial or antifungal activity.[21][22]

-

CB1 Antagonism: A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are critical for high affinity and selectivity.[25][26]

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. The ongoing exploration of novel substitution patterns and the elucidation of their mechanisms of action will undoubtedly lead to the development of the next generation of pyrazole-based drugs for a wide array of diseases.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents [mdpi.com]

- 22. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in modern medicinal and agrochemical research. Its substituted pyrazole core is a prevalent scaffold in a multitude of biologically active compounds. The strategic placement of the chloro, methyl, and ethyl carboxylate groups imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical reactivity, stability under various conditions, and best practices for its handling and storage, empowering researchers to effectively utilize this compound in their synthetic endeavors.

I. Chemical Reactivity: A Versatile Synthetic Intermediate

The reactivity of this compound is primarily dictated by the presence of the chloro substituent at the C5 position and the ethyl ester at the C3 position. The pyrazole ring itself is relatively aromatic and stable, but the electron-withdrawing nature of the adjacent nitrogen atoms and the ester group activates the C5 position for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C5 position is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyrazole ring, which can stabilize the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAr.[1][2][3]

Common nucleophiles that can displace the C5-chloro group include:

-

Amines: Primary and secondary amines react to form the corresponding 5-amino-1-methyl-1H-pyrazole-3-carboxylates. These derivatives are valuable intermediates for the synthesis of fused heterocyclic systems.[4]

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding 5-alkoxy or 5-aryloxy pyrazoles.

-

Thiols: Thiolates can displace the chloride to form 5-thioether derivatives.

-

Sulfides: Bisulfide and polysulfides have been shown to react with chloroazines in nucleophilic aromatic substitution reactions, suggesting a similar reactivity for chloropyrazoles.[5]

The reactivity in SNAr reactions is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. The presence of electron-withdrawing groups on the pyrazole ring generally accelerates the rate of substitution.[2]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 eq).

-

The reaction mixture is heated to a temperature between 80 °C and 150 °C. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-1-methyl-1H-pyrazole-3-carboxylate derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[6][7]

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the chloropyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. A variety of aryl, heteroaryl, and vinyl groups can be introduced at the C5 position using this methodology. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[6]

Key Parameters for Successful Suzuki-Miyaura Coupling:

-

Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium precatalysts are commonly employed.[7][8]

-

Base: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used to activate the boronic acid.[7][8]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

-

In a microwave reaction vial, combine this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the vial.

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 100-150 °C for 10-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-methyl-1H-pyrazole-3-carboxylate.[9]

Logical Workflow for Reactivity

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Solubility Profile of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Abstract

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in modern drug discovery and agrochemical research. Its utility in synthesis is critically dependent on its solubility characteristics, which govern reaction kinetics, purification efficiency, and formulation possibilities. This technical guide provides a comprehensive analysis of the solubility of this compound. We delve into the theoretical physicochemical principles that dictate its behavior in various organic solvents, present qualitative and predicted solubility data, and offer a detailed, field-tested experimental protocol for accurate solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this versatile chemical intermediate.

Introduction to a Versatile Pyrazole Intermediate

Substituted pyrazoles are a cornerstone of medicinal chemistry, appearing in the structures of numerous marketed drugs, including the blockbuster COX-2 inhibitor Celecoxib and other agents targeting a wide array of physiological targets. This compound serves as a highly functionalized and versatile starting material for the synthesis of more complex pyrazole derivatives. The presence of a reactive chloro group, a methyl-substituted nitrogen, and an ethyl ester moiety provides multiple handles for synthetic modification.

A thorough understanding of the solubility of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for successful process development and scale-up. Key considerations include:

-

Reaction Medium Selection: Ensuring the compound and other reagents are sufficiently solubilized is crucial for achieving optimal reaction rates and yields.

-

Purification Strategy: Solubility data dictates the choice of solvent systems for crystallization, extraction, and chromatographic purification.

-

Compound Handling and Storage: Knowledge of suitable solvents is essential for preparing stock solutions and ensuring long-term stability.

This guide moves beyond simple data reporting to provide a framework for predicting, measuring, and understanding the solubility of this key intermediate.

Physicochemical Properties and Molecular Structure

The solubility of a compound is a direct consequence of its molecular structure and the resulting physical properties. The key features of this compound are detailed below.

| Property | Value | Significance for Solubility |

| Molecular Formula | C7H9ClN2O2 | |

| Molecular Weight | 188.61 g/mol | Influences the energy required to overcome crystal lattice forces. |

| Chemical Structure | See Figure 1 | The arrangement of functional groups dictates intermolecular interactions. |

| Key Functional Groups | Ethyl Ester, Chloro Group, N-Methyl Pyrazole Ring | These groups define the compound's polarity, hydrogen bonding capacity, and overall solvent compatibility. |

| Predicted logP | ~1.7 - 2.0 | Suggests moderate lipophilicity, indicating a preference for organic solvents over water. |

Molecular Structure Breakdown:

-

N-Methyl Pyrazole Core: The heterocyclic ring is relatively polar. The N-methylation prevents hydrogen bond donation from the ring itself, which differentiates it from unsubstituted pyrazoles.

-

Ethyl Ester (-COOEt): This group is a polar, aprotic feature. The carbonyl oxygen can act as a hydrogen bond acceptor, enhancing solubility in protic solvents (like alcohols).

-

Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall dipole moment but is a weak hydrogen bond acceptor. It increases the molecular size and polarizability.

This combination of features results in a molecule of moderate polarity with hydrogen bond accepting capabilities, but no hydrogen bond donating sites. This profile suggests that the highest solubility will be achieved in polar aprotic solvents and some polar protic solvents, with lower solubility in purely nonpolar media.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (this compound) and various solvents.

The diagram below illustrates the key interactions that govern the dissolution process.

-

In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can accept them. The primary interaction with the solute will be strong dipole-dipole forces between the solvent and the polar pyrazole ring and ester group. This class of solvents is predicted to be highly effective.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They will engage in dipole-dipole interactions and, importantly, will act as hydrogen bond donors to the solute's ester carbonyl oxygen. This leads to strong solvation, and high solubility is expected.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipoles. The only available interactions are weak London dispersion forces (van der Waals). Since significant energy is required to break the solute's crystal lattice forces, and the solvation energy from these weak interactions is minimal, solubility is expected to be very low.

Qualitative and Predicted Solubility

While a comprehensive quantitative dataset is not publicly available, a qualitative summary based on common laboratory use and theoretical principles can be established.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Notes |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate | High to Very High | Strong dipole-dipole interactions are the dominant solvation force. Often used as reaction solvents for this class of compounds. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Solvation is driven by hydrogen bonding to the ester group and dipole-dipole interactions. Solubility may decrease with increasing alcohol chain length. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Solvents of intermediate polarity that are effective at solvating the moderately polar solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Less polar than ketones or esters, leading to weaker interactions and consequently lower solubility. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | Primarily van der Waals interactions; insufficient to overcome the solute's crystal lattice energy effectively. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | Mismatch in polarity leads to very poor solvation. Ideal for use as anti-solvents in crystallization. |

Experimental Protocol: Isothermal Equilibrium Solubility Method

To obtain accurate, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium (or shake-flask) method is a gold-standard technique that is both reliable and straightforward to implement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment:

-

This compound (solid, >98% purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or screw-cap test tubes (e.g., 4 mL)

-

Thermostatically controlled shaker or rotator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Use these to generate a calibration curve with the analytical instrument (e.g., HPLC peak area vs. concentration).

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 2.0 mL) of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

-

Sample Clarification: Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle. Carefully withdraw a portion of the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove all undissolved particulates. This step is critical to avoid artificially high results.

-

Dilution and Analysis: Accurately dilute the clear, saturated filtrate with the solvent to bring its concentration into the linear range of the calibration curve. Analyze this diluted sample using the calibrated HPLC method.

-

Calculation: Use the concentration of the diluted sample (obtained from the calibration curve) and the dilution factor to calculate the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Practical Considerations and Troubleshooting

-

Compound Purity: The presence of impurities can significantly alter measured solubility. Always use a well-characterized compound with the highest possible purity.

-

Solvent Purity: The presence of water or other contaminants in organic solvents can affect their solvating properties. Use high-purity, dry solvents for the most reliable data.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining precise and constant temperature control throughout the equilibration and sampling process is paramount for reproducibility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility. It is important to be aware of the crystalline form being tested, as results may vary otherwise.

-

Filter Compatibility: Ensure the syringe filter membrane is chemically compatible with the solvent being used to prevent leaching of extractables or dissolution of the filter itself. PTFE membranes are generally a robust choice for a wide range of organic solvents.

Conclusion

This compound is a molecule of moderate polarity, whose solubility is governed by a combination of dipole-dipole forces and its ability to act as a hydrogen bond acceptor. It exhibits high solubility in polar aprotic and protic solvents, making them excellent choices for reaction media. Conversely, its solubility is poor in nonpolar hydrocarbon solvents, which can be effectively utilized as anti-solvents for crystallization and purification. While a comprehensive public database of quantitative solubility values is lacking, the theoretical principles outlined herein provide a strong predictive framework. For precise quantitative data essential for process modeling and development, the provided isothermal equilibrium protocol offers a reliable and accurate method for in-house determination.

An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, a distinct molecule within this class, is the subject of this technical guide. While direct mechanistic studies on this specific compound are not extensively documented, its structural features—a chlorinated pyrazole ring, an N-methyl group, and an ethyl carboxylate moiety—provide a strong basis for inferring its biological activities and mechanisms of action by drawing parallels with closely related analogs. This guide synthesizes the available scientific literature to propose and explore the most probable mechanisms through which this compound may exert its effects, focusing on anti-inflammatory, antimicrobial, and herbicidal activities. We will delve into the underlying signaling pathways, propose robust experimental protocols for mechanism elucidation, and provide a framework for future research and development.

Introduction: The Versatility of the Pyrazole Core

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts significant chemical stability and diverse biological functionality.[1] The pyrazole nucleus is a "privileged structure" in drug discovery, found in a range of approved drugs with activities spanning from anti-inflammatory (e.g., Celecoxib) to anticancer and antimicrobial agents.[1][2] The substituents on the pyrazole ring play a critical role in defining the specific biological targets and the resulting pharmacological profile. For this compound, the key substitutions are:

-

5-Chloro Group: The halogen at this position can significantly influence the electronic properties of the ring and its binding affinity to target proteins.[3]

-

1-Methyl Group: N-alkylation of the pyrazole ring is a common strategy to modulate potency and pharmacokinetic properties.

-

3-Ethyl Carboxylate Group: This ester functional group can participate in hydrogen bonding and may serve as a key interaction point with biological targets or be a site for metabolic modification.

Given the prevalence of these features in other biologically active pyrazoles, we can hypothesize three primary putative mechanisms of action for this compound.

Putative Mechanism I: Anti-inflammatory Activity

Numerous pyrazole derivatives exhibit potent anti-inflammatory effects, often mediated through the inhibition of key enzymes in the inflammatory cascade.[2][4][5]

Molecular Target: Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing drug Celecoxib, is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.

Caption: Putative inhibition of the COX pathway by the pyrazole compound.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

-

Compound Preparation: Dissolve the test compound in DMSO to create a stock solution and prepare serial dilutions.

-

Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme, and the test compound or a known inhibitor (e.g., Celecoxib) as a positive control.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).

Data Presentation: Comparative COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)[4][5] | >100 | 15.2 | >6.5 |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)[4][5] | >100 | 18.5 | >5.4 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| This compound | To be determined | To be determined | To be determined |

Putative Mechanism II: Antimicrobial Activity

Certain pyrazole derivatives have been identified as potent antimicrobial agents.[6] The mechanism often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity.

Molecular Target: Bacterial DNA Gyrase and Topoisomerase IV

A well-established target for antibacterial agents is the type II topoisomerase family, which includes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription in bacteria. Their inhibition leads to the cessation of cell division and eventual cell death.

Signaling Pathway: Disruption of DNA Synthesis

The proposed mechanism for the antibacterial action of the title compound is illustrated below.

Caption: Proposed inhibition of bacterial topoisomerases.

Experimental Protocol: In Vitro Topoisomerase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on bacterial DNA gyrase and topoisomerase IV.

Methodology:

-

Enzyme and Substrate: Use purified E. coli DNA gyrase or S. aureus topoisomerase IV and supercoiled plasmid DNA as the substrate.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Mixture: Combine the enzyme, substrate DNA, and the test compound in an appropriate reaction buffer containing ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

-

Quantification: Quantify the band intensities to determine the IC50 value.

Putative Mechanism III: Herbicidal Activity

The pyrazole scaffold is also present in several commercial herbicides.[7] These compounds often act by inhibiting enzymes that are unique to plant metabolic pathways.

Molecular Target: Phytoene Desaturase (PDS) or other plant-specific enzymes

One common mode of action for bleaching herbicides is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in chlorophyll degradation and a bleached appearance in susceptible plants.

Signaling Pathway: Disruption of Carotenoid Biosynthesis

The proposed herbicidal mechanism of action is outlined in the following diagram.

Caption: Hypothesized inhibition of phytoene desaturase in plants.

Experimental Protocol: In Vitro PDS Inhibition Assay and Whole Plant Assay

Objective: To evaluate the inhibitory activity of the compound against PDS and its herbicidal effect on whole plants.

Methodology (In Vitro):

-

Enzyme Extraction: Isolate PDS from a suitable plant source (e.g., spinach or squash).

-

Assay System: Utilize a spectrophotometric assay that measures the conversion of phytoene to ζ-carotene.

-

Inhibition Measurement: Determine the IC50 of the test compound against PDS activity.

Methodology (Whole Plant):

-

Plant Species: Select a range of monocot and dicot weed species.

-

Treatment: Apply the test compound at various concentrations as a pre- or post-emergence treatment.

-

Evaluation: Visually assess plant injury (e.g., bleaching, growth inhibition) at regular intervals.

-

Data Collection: Determine the GR50 (the concentration required for 50% growth reduction).

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural similarity to a range of biologically active pyrazole derivatives. Based on the available literature, it is plausible that this compound possesses anti-inflammatory, antimicrobial, and/or herbicidal properties. The proposed mechanisms of action, centered around the inhibition of COX enzymes, bacterial topoisomerases, and plant-specific enzymes like PDS, provide a solid foundation for further investigation.

Future research should focus on the synthesis and in vitro screening of this compound against the proposed targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be invaluable in optimizing the potency and selectivity of this and related pyrazole carboxylates. The experimental protocols outlined in this guide offer a clear path forward for elucidating the precise mechanism of action and unlocking the full therapeutic or agrochemical potential of this promising compound.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]